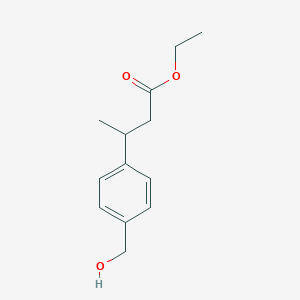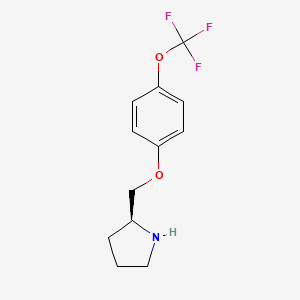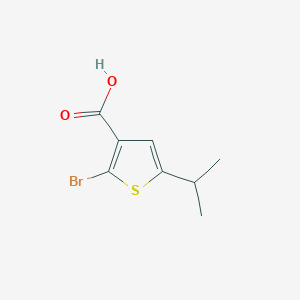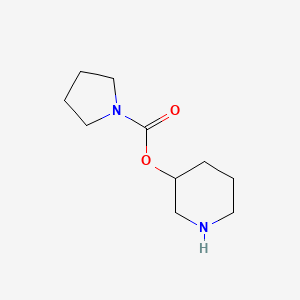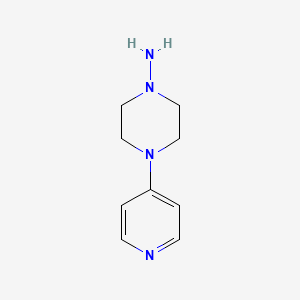
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Role in Multicomponent Reactions
- Field : Medicinal and Pharmaceutical Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Method : Multicomponent reactions (MCRs) offer access to complex molecules .
- Results : This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .
-
Activator of E3 Ligase
- Field : Biochemistry
- Application : This molecule is an activator of E3 ligase, which ubiquitinylates proteins for proteolysis .
- Method : The structure may be further derivatized via substitution at fluorine or bromine .
- Results : This application could potentially be used in the field of proteomics .
-
Antibacterial and Antimycobacterial Activities
- Field : Pharmacology
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial .
- Method : These compounds can be synthesized and tested against various bacterial and mycobacterial strains .
- Results : These compounds have shown promising results in inhibiting the growth of these organisms .
-
Anti-inflammatory and Antitumor Activities
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., anti-inflammatory, anticancer .
- Method : These compounds can be synthesized and tested in various in vitro and in vivo models .
- Results : These compounds have shown promising results in reducing inflammation and inhibiting tumor growth .
-
Antidiabetic and Anti-allergic Activities
- Field : Pharmacology
- Application : The derivatives of 1, 3-diazole show different biological activities such as antidiabetic, anti-allergic .
- Method : These compounds can be synthesized and tested in various in vitro and in vivo models .
- Results : These compounds have shown promising results in managing diabetes and allergies .
-
Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Rapid Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic & Biomolecular Chemistry
- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
- Method : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results : The utility of this process in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Direcciones Futuras
Propiedades
Número CAS |
1381944-74-6 |
|---|---|
Nombre del producto |
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole |
Fórmula molecular |
C10H12BrFN2 |
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
5-bromo-1-ethyl-6-fluoro-2-methyl-3H-indazole |
InChI |
InChI=1S/C10H12BrFN2/c1-3-14-10-5-9(12)8(11)4-7(10)6-13(14)2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
DWQQECVXVLCKHZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
SMILES canónico |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




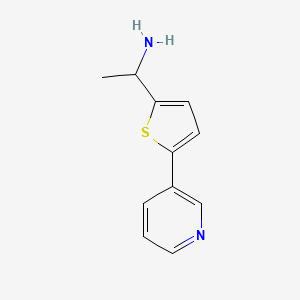
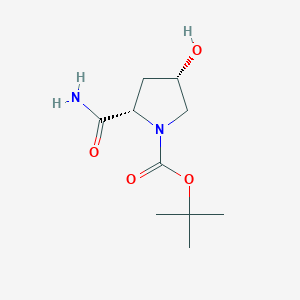
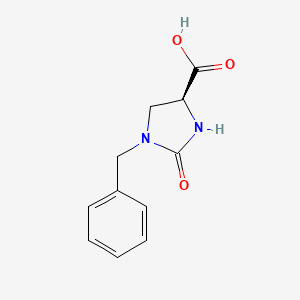
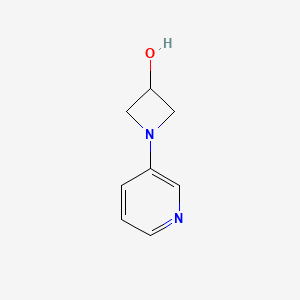
![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)
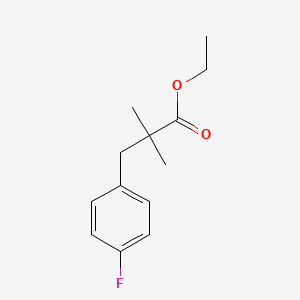
![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)
